molecular formula C23H28N2O4S B4193841 Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate

Cat. No.: B4193841
M. Wt: 428.5 g/mol
InChI Key: PUCHHMANHKLALL-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate is a benzoate ester derivative featuring a 4,5-dimethoxy-substituted aromatic core. Its structure includes a thioxomethylamino group (-NH-C(=S)-) linked to a 4-benzylpiperidyl moiety. The benzylpiperidyl group introduces lipophilicity, while the thioxomethylamino moiety may influence hydrogen bonding and metal coordination, suggesting possible applications in medicinal chemistry or materials science .

Properties

IUPAC Name

methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-27-20-14-18(22(26)29-3)19(15-21(20)28-2)24-23(30)25-11-9-17(10-12-25)13-16-7-5-4-6-8-16/h4-8,14-15,17H,9-13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCHHMANHKLALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters . This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate C₂₃H₂₇N₃O₄S* ~465.6 (calc.) 4-Benzylpiperidyl, thioxomethylamino Not reported (inferred: drug discovery)
Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate C₁₇H₁₈N₂O₅ 330.34 Phenylcarbamoyl (-NH-C(=O)-C₆H₅) Intermediate in organic synthesis
Methyl 4,5-dimethoxy-2-({[4-benzylpiperazinyl]thioxomethyl}amino)benzoate C₂₂H₂₆N₄O₄S* ~466.6 (calc.) 4-Benzylpiperazinyl (vs. piperidyl), thioxomethylamino Likely varies with piperazine vs. piperidine pharmacology
Methyl 3-chloro-2-(((5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl)amino)benzoate C₁₅H₁₄ClFN₆O₅S 444.8 Triazolopyrimidine sulfonamide Herbicide (cloransulam-methyl)
Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]benzoate C₁₉H₂₁NO₅S 375.44 Tetrahydrobenzothiophene carbonyl Not reported (inferred: agrochemical R&D)

*Inferred formulas based on structural analysis.

Functional Group and Pharmacophore Comparisons

  • Thioxomethylamino vs. Carbamoyl: Replacing the thioxomethylamino group in the target compound with a phenylcarbamoyl group (as in ) reduces sulfur content and molecular weight (330.34 vs.
  • Piperidyl vs. Piperazinyl : The 4-benzylpiperidyl group in the target compound differs from the 4-benzylpiperazinyl analog by replacing a nitrogen atom in the piperazine ring with a CH₂ group. This modification reduces basicity and alters conformational flexibility, which may affect receptor binding in biological systems.
  • Heterocyclic Sulfonamides: The triazolopyrimidine sulfonamide in cloransulam-methyl highlights how sulfonamide groups paired with nitrogen-rich heterocycles are leveraged in agrochemicals, contrasting with the thioxomethylamino-benzylpiperidyl motif’s unexplored biological roles.

Biological Activity

Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 318.38 g/mol
  • CAS Number : [insert CAS number if available]

Structural Features

The compound features:

  • Two methoxy groups at the 4 and 5 positions of the benzene ring.
  • A thioxomethyl group attached to a piperidine moiety, which may influence its biological interactions.
  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit antitumor properties. For instance, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate has shown significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for this compound to exert similar effects through DNA damage mechanisms .
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes involved in tumor progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cellular Uptake and Sensitivity : Studies indicate that the uptake of such compounds by tumor cells correlates with their sensitivity to cytotoxic effects. For example, compounds that are effectively taken up by cancer cells tend to exhibit lower IC50 values (the concentration required to inhibit cell growth by 50%) in vitro .

Case Studies

  • In Vivo Studies : Research on related analogs shows promising results in vivo, where administration led to significant tumor regression without notable toxicity. For example, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate demonstrated an IC50 of less than 1 µM against MDA-MB-231 breast cancer cells and similar efficacy in human tumor xenografts .
  • Esterase Activity : The differential sensitivity of various cancer cell lines may be attributed to esterase activity that cleaves ester groups in these compounds. The presence of such enzymes can affect drug efficacy and cellular uptake, as seen in studies where A-549 lung cancer cells showed resistance due to high esterase activity .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity against various cell lines
Enzyme InhibitionReduced enzyme activity linked to tumor progression
Cellular UptakeCorrelation with drug sensitivity

Comparison with Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate<1DNA damage, enzyme inhibition
Methyl 4,5-dimethoxy-2-nitrobenzoateTBDTBD
Methyl 4,5-dimethoxybenzoateTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate
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Methyl 4,5-dimethoxy-2-({[4-benzylpiperidyl]thioxomethyl}amino)benzoate

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